![molecular formula C9H8N2O5S B2969158 {[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid CAS No. 855991-65-0](/img/structure/B2969158.png)
{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, “{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid”, is a unique chemical with the molecular formula C9H7NO5S . It’s important to note that this product is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H7NO5S . It’s derived from the 1,2-benzisothiazol-3-yl group, which is a common structural motif in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.220 . It’s also noted that the compound is a solid .Applications De Recherche Scientifique
DMBT-AA has been used in a wide variety of scientific research applications, including studies of cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of oxidative stress and to evaluate the effects of various drugs on cell growth and metabolism. Additionally, DMBT-AA has been used to study the effects of various hormones on cell growth and metabolism.
Mécanisme D'action
The exact mechanism of action of DMBT-AA is not yet fully understood. However, it is believed that DMBT-AA acts as an inhibitor of protein kinases and may also act as an antioxidant. Additionally, DMBT-AA may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
Studies have shown that DMBT-AA has a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, DMBT-AA has been shown to inhibit the activity of certain protein kinases, such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). Furthermore, DMBT-AA has been shown to reduce cell proliferation, induce apoptosis, and modulate gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using DMBT-AA in laboratory experiments is that it is an inexpensive and easily obtained compound. Additionally, it has a wide range of biological activities, making it an attractive compound for a variety of research applications. However, there are some limitations to using DMBT-AA in laboratory experiments. For example, it is not very stable and may degrade over time. Additionally, it is not very soluble in water and may require the use of solvents for successful experiments.
Orientations Futures
Despite its wide range of applications, there is still much to be learned about the biochemical and physiological effects of DMBT-AA. Future research should focus on further elucidating the mechanism of action of DMBT-AA and exploring its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the safety and efficacy of DMBT-AA for various clinical applications. Finally, research should also focus on developing new synthetic methods for the production of DMBT-AA.
Méthodes De Synthèse
DMBT-AA is synthesized through a multi-step process, beginning with the reaction of 2,2-dimethylbenzothiazole with ethylene glycol in the presence of sodium hydroxide. This reaction produces 2,2-dimethylbenzothiazol-7-yloxyacetic acid, which is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction produces {[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid2,2-dimethyl-7-benzothiazolyl-aminooxyacetic acid (DMBT-AA).
Propriétés
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c12-8(13)5-16-10-9-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWWINDGLZRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969075.png)
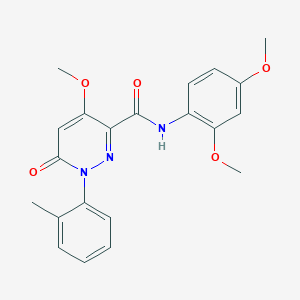
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2969079.png)
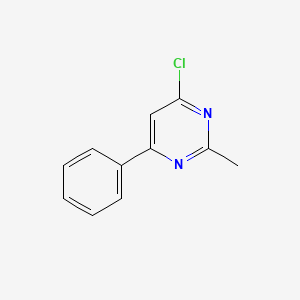

![9-(benzo[d][1,3]dioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2969085.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2969086.png)
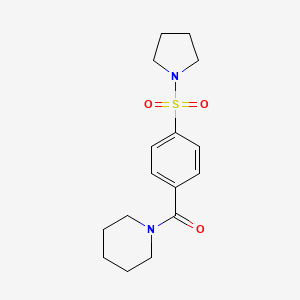
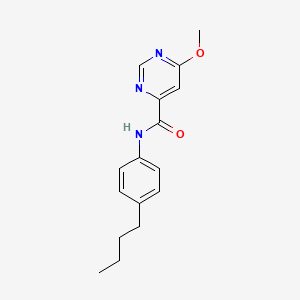
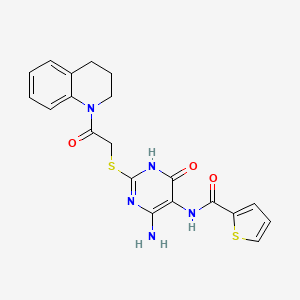
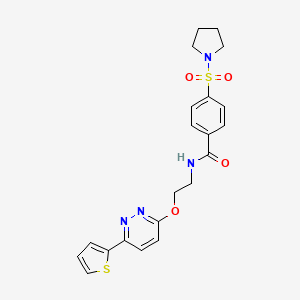
![(2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2969093.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2969098.png)